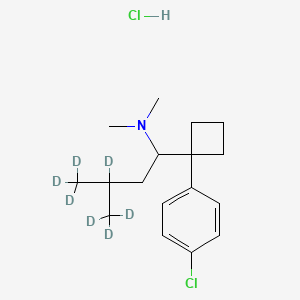
2,3,3',4,4',5-Hexachlorobiphenyl-2',6,6'-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is an isotopically labelled compound, often used in scientific research for monitoring environmental chemical exposure . This compound is a derivative of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and involves multiple steps to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labelled reagents is crucial in the production of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction may produce less chlorinated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Employed in studies investigating the biological effects of PCBs on living organisms.
Medicine: Utilized in toxicological studies to understand the health impacts of PCB exposure.
Industry: Applied in the development of wearable monitoring devices for detecting environmental chemical exposure
Wirkmechanismus
The mechanism of action of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 involves its interaction with cellular components, leading to disruption of normal cellular functions. It acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is unique due to its isotopic labeling, which makes it particularly useful in tracing and monitoring studies. This isotopic labeling allows for precise detection and quantification in various analytical applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H4Cl6 |
|---|---|
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-deuterio-6-(3,4-dichloro-2,6-dideuteriophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H/i1D,3D,4D |
InChI-Schlüssel |
LCXMEXLGMKFLQO-IWDQAABOSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)

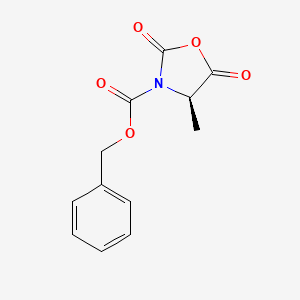
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)


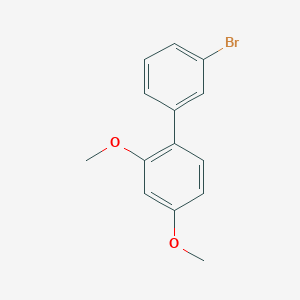
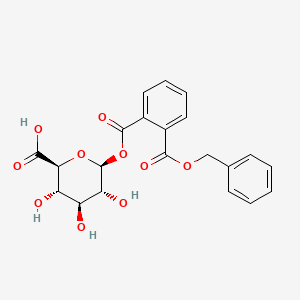
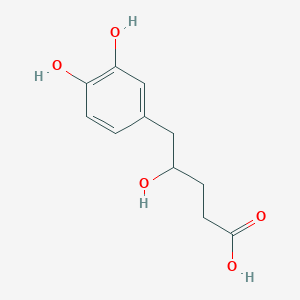
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
